molecular formula C55H98O6 B8262507 9,12-Octadecadienoic acid (9Z,12Z)-, 1,1'-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester

9,12-Octadecadienoic acid (9Z,12Z)-, 1,1'-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester

Cat. No.: B8262507
M. Wt: 855.4 g/mol
InChI Key: KRVYYALDCAWYEF-YBQWMRSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,12-Octadecadienoic acid (9Z,12Z)-, 1,1’-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester is a complex organic compound It is a derivative of linoleic acid, which is a polyunsaturated omega-6 fatty acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,12-Octadecadienoic acid (9Z,12Z)-, 1,1’-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester typically involves esterification reactions. One common method is the reaction of linoleic acid with 1,3-propanediol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient catalytic processes. These processes often use solid acid catalysts to facilitate the esterification reaction. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

9,12-Octadecadienoic acid (9Z,12Z)-, 1,1’-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form hydroperoxides and other oxidation products.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Hydroperoxides and aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

9,12-Octadecadienoic acid (9Z,12Z)-, 1,1’-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester has several scientific research applications:

    Chemistry: Used as a model compound in studies of esterification and oxidation reactions.

    Biology: Investigated for its role in cell membrane structure and function.

    Medicine: Explored for its potential anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of biodegradable polymers and surfactants.

Mechanism of Action

The mechanism of action of 9,12-Octadecadienoic acid (9Z,12Z)-, 1,1’-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester involves its interaction with cellular membranes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.

Comparison with Similar Compounds

Similar Compounds

    Linoleic Acid: The parent compound of 9,12-Octadecadienoic acid (9Z,12Z)-, 1,1’-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester.

    Linolein: Another ester derivative of linoleic acid.

    Linoleic Acid, Phenylmethyl Ester: A similar ester with a phenylmethyl group.

Uniqueness

9,12-Octadecadienoic acid (9Z,12Z)-, 1,1’-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester is unique due to its specific ester linkage and long-chain fatty acid structure. This gives it distinct physical and chemical properties compared to other linoleic acid derivatives.

Properties

IUPAC Name

[2-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H98O6/c1-4-7-10-13-16-19-22-25-27-30-32-35-38-41-44-47-53(56)59-50-52(61-55(58)49-46-43-40-37-34-29-24-21-18-15-12-9-6-3)51-60-54(57)48-45-42-39-36-33-31-28-26-23-20-17-14-11-8-5-2/h16-17,19-20,25-28,52H,4-15,18,21-24,29-51H2,1-3H3/b19-16-,20-17-,27-25-,28-26-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVYYALDCAWYEF-YBQWMRSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCC=CCCCCC)COC(=O)CCCCCCCC=CCC=CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H98O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001313185
Record name 2-Palmito-1,3-dilinolein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001313185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

855.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(18:2(9Z,12Z)/16:0/18:2(9Z,12Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0052426
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2190-16-1
Record name 2-Palmito-1,3-dilinolein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2190-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Palmito-1,3-dilinolein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001313185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9,12-Octadecadienoic acid (9Z,12Z)-, 1,1'-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester
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9,12-Octadecadienoic acid (9Z,12Z)-, 1,1'-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester
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9,12-Octadecadienoic acid (9Z,12Z)-, 1,1'-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester
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9,12-Octadecadienoic acid (9Z,12Z)-, 1,1'-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester
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9,12-Octadecadienoic acid (9Z,12Z)-, 1,1'-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester
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9,12-Octadecadienoic acid (9Z,12Z)-, 1,1'-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester

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